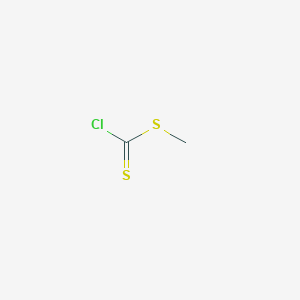

Methyl chlorodithioformate

Description

Contextual Significance in Thioacyl Chemistry

The importance of methyl chlorodithioformate lies in its function as a thioacylating agent, a compound capable of transferring a thiocarbonyl (C=S) moiety. The replacement of oxygen with sulfur in the chloroformate structure leads to distinct reaction pathways; for instance, phenyl chloroformate typically reacts via an addition-elimination pathway, whereas phenyl chlorodithioformate favors an ionization pathway. nih.gov This reactivity makes this compound a versatile tool for creating complex sulfur-containing molecules.

Its reactions are diverse and demonstrate its utility in forming new carbon-sulfur and carbon-carbon bonds. For example, it is used in the synthesis of trithiocarbonates, which are valuable intermediates in various C-C bond-forming reactions. researchgate.net this compound reacts with nucleophiles such as Grignard reagents to yield substituted thioketones or, in some cases, more complex products like dimethyl trithiocarbonate (B1256668) depending on the reaction conditions. researchgate.net The reaction with methylmagnesium iodide at -40°C, for instance, produces dimethyl trithiocarbonate and 3,3,7,7-tetrakis(methylthio)-1,2,4,6-tetrathiepane-5-thione. researchgate.net

Furthermore, this compound is employed in the synthesis of heterocyclic compounds. It reacts with α-diazocarbonyl compounds to produce thiadiazoles, with the reaction outcome being influenced by the specific reagents used. cdnsciencepub.com Its reaction with sodium methanesulfinate (B1228633) results in the formation of methyl (methylsulfonyl)(methylthio)methyl trithiocarbonate. researchgate.net The oxidation of chlorodithioformates with agents like m-chloroperoxybenzoic acid can stereoselectively produce stable (Z)-sulfines, which are reactive dienophiles in their own right. researchgate.net

Table 1: Selected Reactions of this compound

| Reactant(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Methylmagnesium iodide | Dimethyl trithiocarbonate and other sulfur heterocycles | Nucleophilic Substitution | researchgate.net |

| Sodium methanesulfinate | Methyl (methylsulfonyl)(methylthio)methyl trithiocarbonate | Nucleophilic Substitution | researchgate.net |

| Azide (B81097) ions (in 70% aqueous acetone) | Not specified | Solvolysis/Substitution | nih.gov |

| m-Chloroperoxybenzoic acid | (Z)-Sulfine | Oxidation | researchgate.net |

Historical Perspective of Halogenated Thioformate Esters

The development of halogenated thioformate esters is part of the broader history of thiocarbonyl chemistry, which has seen significant expansion from the study of simple thiocarbonyl dihalides like thiophosgene (B130339) (CSCl₂). thieme-connect.de Thiophosgene itself is a highly utilized reagent for synthesizing a wide array of thiocarbonic acid derivatives through reactions with various nucleophiles. thieme-connect.de The stability of thiocarbonyl dihalides follows the trend F > Cl >> Br > I, which is attributed to resonance stabilization of the thiocarbonyl double bond by the halogen atom. thieme-connect.dethieme-connect.de

The systematic replacement of oxygen by sulfur in chloroformate esters (ROCOCl) gave rise to a family of related thio-compounds: chlorothioformates (RSCOCl), chlorothionoformates (ROCSCl), and chlorodithioformates (RSCSCl). nih.gov Each substitution modifies the electronic properties and reactivity of the acyl chloride function. Early research focused on understanding the solvolytic behavior of these analogs. Studies revealed that while alkyl chloroformates tend to react via a bimolecular pathway, their sulfur counterparts, such as methyl chlorothioformate, show an increased tendency toward a unimolecular (ionization) pathway. nih.gov

The synthesis of chlorodithioformate esters has been accomplished through various methods. One notable procedure involves the insertion of carbon monosulfide (CS) into the S-Cl bond of a sulfenyl chloride. thieme-connect.de For example, trichlorothis compound can be obtained in high yield from trichloromethanesulfenyl chloride and carbon monosulfide. thieme-connect.deacs.org The study of these compounds has provided deeper insights into reaction mechanisms in organosulfur chemistry, highlighting the profound influence of sulfur substitution on reactivity, stability, and the types of molecular architectures that can be accessed. nih.gov

Table 2: Family of Halogenated Formate and Thioformate Esters

| General Structure | Compound Class | Key Features | Reference |

|---|---|---|---|

| ROCOCl | Chloroformate Ester | Reacts typically via addition-elimination. | nih.gov |

| RSCOCl | Chlorothioformate Ester | Increased tendency for ionization pathway compared to chloroformates. | nih.gov |

| ROCSCl | Chlorothionoformate Ester | Reactivity is sensitive to solvent; can follow A-E or ionization paths. | nih.gov |

| RSCSCl | Chlorodithioformate Ester | Reacts predominantly via an ionization pathway. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl chloromethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPQEIZIDRUDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Precursor Chemistry of Methyl Chlorodithioformate

Established Synthetic Pathways to Methyl Chlorodithioformate

The primary and most established method for the synthesis of chlorodithioformate esters, including the methyl analogue, involves the reaction of a thiol with thiophosgene (B130339) (CSCl₂). Thiophosgene, a highly reactive, red liquid, serves as a source of the thiocarbonyl group. wikipedia.org

The synthesis is typically a two-step process starting from carbon disulfide. Carbon disulfide is first chlorinated to produce trichloromethanesulfenyl chloride (CCl₃SCl). wikipedia.org This intermediate is then reduced to form thiophosgene. wikipedia.org

Synthesis of Thiophosgene:

Chlorination: CS₂ + 3 Cl₂ → CCl₃SCl + S₂Cl₂

Reduction: CCl₃SCl + M → CSCl₂ + MCl₂ (where M is a reducing agent)

Once thiophosgene is obtained, it is reacted with methanethiol (B179389) (CH₃SH) to yield this compound. The reaction proceeds via nucleophilic attack of the thiol on the electrophilic carbon of thiophosgene, followed by the elimination of hydrogen chloride.

Synthesis of this compound:

CSCl₂ + CH₃SH → CH₃SC(S)Cl + HCl

This pathway is analogous to the preparation of other thiocarbonyl compounds where thiophosgene reacts with nucleophiles like amines or alcohols. google.comgoogle.com The high reactivity and toxicity of thiophosgene necessitate careful handling during this synthesis. wikipedia.org An alternative, though less direct, route involves the reaction of carbon monosulfide (CS) with trichloromethanesulfenyl chloride (Cl₃CSCl). acs.orgacs.org

Novel Methodologies for Chlorodithioformate Synthesis

While the thiophosgene route remains standard, research into the reactivity of chlorodithioformates has expanded their synthetic utility, effectively positioning them as precursors in novel methodologies rather than being the sole focus of new synthetic pathways. Their value is demonstrated in their conversion to more complex and functionalized molecules.

This compound is a key reagent for the synthesis of β-keto/α-enolic dithioesters. These compounds are valuable synthetic intermediates due to the presence of multiple nucleophilic and electrophilic centers. chim.it The most convenient preparation method involves the thiocarbonylation of active methylene (B1212753) ketones using chlorodithioformates. chim.it

The reaction proceeds by forming an enolate from an active methylene ketone (e.g., acetophenone) using a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon of this compound. This C-acylation reaction introduces the methyl dithioester group, yielding the target β-keto dithioester. These products typically exist in equilibrium with their more stable α-enolic tautomer. chim.it

General Reaction Scheme:

Ketone + Base → Enolate

Enolate + CH₃SC(S)Cl → β-Keto Dithioester

This method provides a direct and efficient route to polyfunctional molecules that are precursors for various heterocyclic compounds. chim.itorganic-chemistry.org

Dithioesters, readily prepared from precursors like this compound, can undergo selective oxidation to form sulfines, also known as thiocarbonyl S-oxides. This transformation is significant as sulfines are reactive intermediates in their own right. caltech.eduru.nl The oxidation of chlorodithioformates themselves provides a direct route to stable (Z)-sulfines. researchgate.net

The oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction exhibits high chemoselectivity and can be stereoselective. researchgate.netresearchgate.net For enethiolizable dithioesters, the oxidation is (E) stereoselective, with the oxygen atom being delivered to the side opposite the alkylthio group. researchgate.net In the direct oxidation of chlorodithioformates, the (Z)-configuration is favored, a stereochemical outcome confirmed by X-ray crystallography. researchgate.net

Oxidation Reaction Data:

| Starting Material | Oxidizing Agent | Product Configuration | Reference |

|---|---|---|---|

| Enethiolizable Dithioesters | m-CPBA | (E)-Sulfine | researchgate.net |

These resulting sulfines are reactive species, capable of participating as dienophiles in cycloaddition reactions. researchgate.net

Dithioesters, including derivatives accessible from this compound, are effective heterodienophiles in hetero-Diels-Alder (HDA) reactions. tandfonline.comtandfonline.com This cycloaddition reaction is a powerful tool for constructing six-membered heterocyclic rings, specifically dihydrothiopyrans. tandfonline.com

In these reactions, the C=S bond of the dithioester acts as the dienophile, reacting with a 1,3-diene. The reactivity of the dithioester can be enhanced by the presence of an electron-withdrawing group or through activation with a Lewis acid catalyst. tandfonline.comresearchgate.net This has led to the development of both diastereoselective and, notably, the first catalytic enantioselective versions of the thia-HDA reaction. tandfonline.comtandfonline.comresearchgate.net

For instance, the cycloaddition of dithioesters with 2,3-dimethylbutadiene can be catalyzed by copper(II)/bis(oxazoline) complexes, affording optically active dihydrothiopyrans with high enantiomeric excess (up to 82% ee). researchgate.net The reaction has also been developed as a catalyst-free "click" reaction for applications such as the radiolabelling of peptides. rsc.orgrsc.org

Hetero-Diels-Alder Reaction Parameters:

| Dienophile | Diene | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Chiral Dithioester | 2,3-Dimethylbutadiene | Dichloromethane, RT | Diastereoselective (up to 78% de) | tandfonline.comtandfonline.com |

| Dithiooxalate | 2,3-Dimethylbutadiene | Cu(II)/bis(oxazoline) | Enantioselective (up to 82% ee) | tandfonline.comresearchgate.net |

Mechanistic Investigations of Methyl Chlorodithioformate Reactivity

Solvolytic Reaction Pathways and Kinetics

The solvolysis of chlorodithioformate esters, including the methyl derivative, has been shown to proceed through distinct mechanistic pathways. The predominant mechanism is often dictated by the reaction conditions, especially the solvent composition.

In aqueous acetone (B3395972), esters of chlorodithioformic acid, including methyl chlorodithioformate, typically undergo hydrolysis via an SN1 mechanism. cdnsciencepub.comcdnsciencepub.com This pathway is characterized by the rate-determining formation of a resonance-stabilized acylium ion intermediate. beilstein-journals.orgresearchgate.net The unimolecular nature of this process is supported by several lines of evidence, including the observed salt effects. For instance, the addition of sodium perchlorate (B79767) leads to a modest increase in the reaction rate, indicative of a positive salt effect, while the addition of sodium chloride causes a significant rate depression due to the common-ion effect. cdnsciencepub.com This latter observation strongly suggests the presence of free carbocations in the reaction medium. researchgate.net

The transition state for the SN1 solvolysis is thought to involve significant charge development, leading to a resonance-stabilized carbocation. beilstein-journals.org The reactivity of a series of chlorodithioformate esters in 70% acetone at 4.9 °C follows the order: C₆H₅ (1.0) < CH₃ (5.1) < C₂H₅ (32) < i-C₃H₇ (170), demonstrating that electron-donating groups accelerate the reaction, which is consistent with the development of a positive charge at the reaction center in the transition state. researchgate.netnih.gov

While the SN1 pathway is prominent, particularly in ionizing solvents, evidence also exists for the operation of bimolecular mechanisms in the solvolysis of related compounds, often in more nucleophilic solvents. beilstein-journals.orgmdpi.com For instance, the solvolysis of methyl chlorothioformate is proposed to proceed via a bimolecular addition-elimination mechanism in more nucleophilic solvents. mdpi.com This pathway involves the initial addition of a solvent molecule to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. beilstein-journals.org Although less dominant for this compound under typical solvolysis conditions, the potential for a bimolecular pathway highlights the mechanistic diversity in this class of compounds. cdnsciencepub.com

The Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the specific rate of solvolysis with the solvent's ionizing power (Y) and nucleophilicity (N). mdpi.commdpi.com Studies on various chloroformate and related esters have demonstrated that the sensitivities to these solvent parameters, represented by the m and l values respectively, are indicative of the reaction mechanism. beilstein-journals.orgmdpi.comsemanticscholar.org

For phenyl chlorodithioformate, a good correlation is observed across a wide range of solvents, supporting an ionization mechanism with a high degree of nucleophilic solvation. mdpi.com The solvolysis of this compound is also understood to proceed via a unimolecular pathway in all studied solvents. mdpi.com In contrast, compounds like phenyl chloroformate solvolyze via a bimolecular addition-elimination pathway in all studied solvents. beilstein-journals.org The dichotomy in behavior between different esters underscores the profound influence of both the substrate structure and the solvent properties on the reaction mechanism. beilstein-journals.orgnih.gov For instance, phenyl chlorothioformate and phenyl chlorothionoformate exhibit dual mechanistic behavior, favoring an addition-elimination pathway in solvents like ethanol-water and an ionization mechanism in aqueous fluoroalcohol mixtures. nih.gov

The l/m ratio derived from Grunwald-Winstein analysis serves as a useful diagnostic tool. Ratios greater than 2.7 are typical for addition-elimination mechanisms, while values between 0.5 and 1.0 suggest a unimolecular ionization process with significant rear-side nucleophilic solvation of the developing carbocation. beilstein-journals.orgd-nb.info

The entropy of activation (ΔS‡) provides valuable insight into the degree of order in the transition state compared to the reactants. For the solvolysis of this compound in 70% aqueous acetone, the entropy of activation is -3.7 cal·mol⁻¹·K⁻¹, which is consistent with an ionization pathway. researchgate.netnih.gov This value is considerably different from the highly negative entropies of activation (e.g., -26 to -30 cal·mol⁻¹·K⁻¹) typically observed for bimolecular addition-elimination reactions, which are characterized by a more ordered transition state. nih.gov For comparison, the entropy of activation for the hydrolysis of methyl chloroformate, which proceeds via a bimolecular pathway, is -19.1 cal·mol⁻¹·K⁻¹. nih.gov The relatively small negative value for this compound supports a mechanism with a less ordered transition state, as expected for an SN1 process.

Table 1: Activation Parameters for the Solvolysis of this compound and Related Compounds

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism |

|---|---|---|---|---|

| This compound | 70% aqueous acetone | 20.18 | -3.7 | SN1 |

| Methyl chloroformate | Water | Not specified | -19.1 | Bimolecular |

| Methyl chlorothioformate | Not specified | Not specified | +6.4 | Unimolecular |

Nucleophilic Substitution Reactions Beyond Solvolysis

The reaction of this compound with azide (B81097) ions in 70% aqueous acetone presents a notable contrast to its solvolysis behavior. cdnsciencepub.com Kinetic studies reveal that the reaction rate is first-order with respect to the azide ion concentration, indicating a bimolecular mechanism. cdnsciencepub.com This is the reverse of the reactivity order observed in SN1 solvolysis; the rates of reaction with azide for a series of chlorodithioformate esters decrease as electron donation to the reaction site increases. cdnsciencepub.com

The activation parameters for the reaction with azide ions further support a bimolecular pathway. The entropy of activation is highly negative, which is characteristic of a bimolecular process involving the association of two reactant molecules in the transition state. cdnsciencepub.com The rapid rate of this reaction is attributed to a low activation energy, which more than compensates for the unfavorable entropy change. cdnsciencepub.com These findings strongly suggest that the reaction of this compound with azide ions proceeds through a bimolecular mechanism, likely an addition-elimination pathway, which outcompetes the concurrent SN1 solvolysis pathway. cdnsciencepub.com

Table 2: Summary of Mechanistic Data for the Reaction of this compound with Azide Ions

| Kinetic Order in [N₃⁻] | Effect of Electron-Donating Groups on Rate | Entropy of Activation (ΔS‡) | Proposed Mechanism |

|---|---|---|---|

| First-order | Decreases rate | Highly negative | Bimolecular (Addition-Elimination) |

Pyridinolysis Reactions of Chlorodithioformate Esters

The reaction of chlorodithioformate esters with pyridines, a process known as pyridinolysis, has been a subject of detailed mechanistic investigation. These studies are crucial for understanding the reactivity of the thiocarbonyl group and the factors governing the nucleophilic substitution at this center. The research in this area, particularly by Castro and Santos, has provided significant insights into the reaction pathways.

Kinetic studies on the pyridinolysis of aryl chlorodithioformates have been instrumental in elucidating the mechanism. rsc.org These investigations have consistently pointed towards a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. rsc.orgresearchgate.net This mechanism is believed to be general for the aminolysis and pyridinolysis of both chlorothionoformates and chlorodithioformates. rsc.org

The initial step of the reaction is the nucleophilic attack of the pyridine (B92270) on the electrophilic carbon of the thiocarbonyl group of this compound. This leads to the formation of a transient zwitterionic tetrahedral intermediate. This intermediate can then proceed through one of two pathways: it can either revert to the reactants or decompose to form the final products, which are the 1-(methylthiothiocarbonyl)pyridinium cation and a chloride ion.

The nature of the Brønsted-type plots (logarithm of the second-order rate constant versus the pKa of the conjugate acid of the pyridine) provides strong evidence for this stepwise mechanism. For the pyridinolysis of S-methyl chlorothioformate, a related compound, a biphasic Brønsted-type plot is observed. researchgate.net This curvature in the plot is indicative of a change in the rate-determining step of the reaction. For pyridines with high basicity (high pKa), the formation of the tetrahedral intermediate is the slower, rate-determining step. Conversely, for less basic pyridines (low pKa), the breakdown of the intermediate to products becomes rate-limiting. researchgate.net

While detailed kinetic data for the pyridinolysis of this compound itself is not extensively published, the data from analogous aryl chlorodithioformate systems provide a clear model for its reactivity. The following table illustrates typical Brønsted plot data for the reaction of an aryl chlorodithioformate with a series of substituted pyridines, demonstrating the relationship between the basicity of the nucleophile and the reaction rate.

Table 1: Representative Second-Order Rate Constants (kN) for the Reaction of an Aryl Chlorodithioformate with Various Pyridines in Aqueous Ethanol.

| Pyridine | pKa of Conjugate Acid | kN (M-1s-1) |

| 3-Chloropyridine | 2.84 | 0.15 |

| Pyridine | 5.25 | 12.6 |

| 3-Methylpyridine | 5.68 | 39.8 |

| 4-Methylpyridine | 6.02 | 79.4 |

| 4-Ethylpyridine | 6.02 | 81.3 |

Note: The data presented are representative values for an aryl chlorodithioformate to illustrate the Brønsted relationship and are not specific experimental values for this compound.

The linear relationship observed in sections of the Brønsted plot, and the magnitude of the Brønsted coefficient (β), offer further insights into the structure of the transition state. A high β value (close to 1.0) for the low pKa region suggests that the transition state for the breakdown of the tetrahedral intermediate involves a significant degree of bond formation between the pyridine nitrogen and the thiocarbonyl carbon, with a substantial positive charge buildup on the pyridine ring. researchgate.net In contrast, a lower β value for the high pKa region indicates that the transition state for the formation of the intermediate has less charge development on the incoming nucleophile.

Advanced Applications of Methyl Chlorodithioformate in Complex Organic Synthesis

Utilization as a Reagent for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, a field with wide-ranging implications in drug discovery and materials science. rsc.org Methyl chlorodithioformate serves as an effective reagent in this context, facilitating the introduction of a dithiocarboxylate moiety into organic molecules. The kinetics of the reactions of chlorodithioformate esters with azide (B81097) ions in 70% aqueous acetone (B3395972) have been a subject of study. researchgate.net The reactivity of these compounds is enhanced by increased electron donation from the hydrocarbon group, a finding consistent with an SN1 reaction mechanism. cdnsciencepub.com This control over reactivity allows for the strategic formation of C-S bonds in complex molecular frameworks.

Transition metal-catalyzed cross-coupling reactions and C-H bond functionalization have become powerful strategies for C-S bond formation, often utilizing various sulfur surrogates. rsc.org While not a direct catalyst, the electrophilic nature of the carbon in this compound allows it to react with a variety of nucleophiles, leading to the formation of dithiocarbamates and dithiocarbonates, thereby constructing C-S bonds.

Role in the Synthesis of Functionalized Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. bohrium.comdovepress.com this compound has proven to be a valuable building block in the synthesis of various functionalized heterocycles. For instance, pyridinedithioesters, which can be derived from precursors like this compound, act as efficient heterodienophiles when activated. researchgate.net This reactivity is crucial in hetero-Diels-Alder reactions, a powerful tool for constructing six-membered heterocyclic rings. researchgate.net

The versatility of this compound extends to the synthesis of thiophene (B33073) derivatives. β-Ketodithioesters, which can be prepared using reagents related to this compound, undergo intramolecular cyclocondensation to yield trisubstituted thiophenes. chim.it Furthermore, the selective formation of different sulfur-containing heterocycles, such as thiopyran and dihydrothiophene skeletons, can be controlled by the choice of catalyst. chim.it

Precursor in Stereoselective Synthesis of (Z)- and (E)-Sulfines

The stereoselective synthesis of sulfines, compounds containing a C=S=O functional group, is a challenging yet important area of organic chemistry. This compound and its derivatives have emerged as key precursors in achieving high levels of stereocontrol in these reactions.

The oxidation of chlorodithioformates with reagents like m-chloroperoxybenzoic acid (m-CPBA) provides an efficient and stereoselective route to (Z)-sulfines. researchgate.net The configuration of the resulting sulfine (B13751562) can be influenced by the reaction conditions and the structure of the starting dithioformate. For example, the oxidation of C-sulfonyldithioformates with m-CPBA leads to the stereoselective synthesis of (E)-sulfines. researchgate.net The stereochemistry of these sulfines has been confirmed through X-ray crystallography. researchgate.netresearchgate.net The ability to selectively generate either the (Z) or (E) isomer is of significant value for their subsequent use in complex synthetic pathways. rsc.orgorganic-chemistry.org

Application in the Synthesis of Dihydrothiopyran S-Oxides

The sulfines generated from this compound and its analogues are not merely synthetic curiosities; they are reactive intermediates with significant synthetic utility. These sulfines act as reactive dienophiles in Diels-Alder reactions, particularly with 1,3-dienes like 2,3-dimethyl-1,3-butadiene. researchgate.net This cycloaddition reaction leads to the formation of dihydrothiopyran S-oxides in high yields. researchgate.netelsevier.com

The reaction is often highly stereoselective, with the stereochemistry of the starting sulfine dictating the stereochemistry of the resulting cycloadduct. This transfer of stereochemical information is a powerful tool for constructing complex, stereochemically defined cyclic sulfoxides. The resulting dihydrothiopyran S-oxides can serve as versatile intermediates for further synthetic transformations.

Synthesis of Phenyl Arylsulfonyl-alkyl-dithiocarbamates and Dithiocarbonates

This compound and its phenyl analogue, phenyl chlorodithioformate, are valuable reagents for the synthesis of various dithiocarbamates and dithiocarbonates. Phenyl chlorodithioformate, for example, has been specifically used in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates. sigmaaldrich.comchemicalbook.com This reaction involves the nucleophilic substitution of the chlorine atom by an appropriate amine, leading to the formation of the dithiocarbamate (B8719985) linkage.

Theoretical and Computational Chemistry of Methyl Chlorodithioformate and Analogues

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic properties and stable three-dimensional arrangements of molecules. For methyl chlorodithioformate and its related compounds, these studies provide a basis for understanding their stability and reactivity.

The conformation of these molecules, particularly the orientation of the methyl group and the dithioformate plane, influences their reactivity. Quantum chemical calculations can determine the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's potential energy surface. researchgate.net

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, and intermediate structures, a detailed reaction profile can be constructed. A central goal of this analysis is the identification and characterization of transition states—the high-energy, transient species that represent the peak of the energy barrier between reactants and products. ims.ac.jpnumberanalytics.com

For chlorodithioformate esters and their analogues, computational studies have been critical in deciphering their reaction mechanisms, particularly in solvolysis reactions. A key finding is the existence of competing reaction pathways, the prevalence of which depends on the substrate's structure and the solvent properties. The two primary competing mechanisms are:

Ionization (S_N1-type): This pathway involves the initial, rate-limiting cleavage of the carbon-chlorine bond to form a stabilized cation intermediate, which is then rapidly attacked by the solvent. Phenyl chlorodithioformate (PhSCSCl), for example, is observed to react almost exclusively through an ionization pathway across a wide range of solvents. researchgate.net Similarly, studies suggest an S_N1 mechanism for this compound (MeSCSCl). nih.gov

Addition-Elimination (A-E): This bimolecular pathway involves the nucleophilic attack of a solvent molecule on the thiocarbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (chloride). This mechanism is favored for compounds like phenyl chloroformate (PhOCOCl). researchgate.net For other analogues like methyl chlorothioformate (MeSCOCl) and methyl chlorothionoformate (MeOCSCl), studies indicate that both S_N1 and bimolecular (S_N2-like) pathways compete, with the dominant channel being highly dependent on the solvent composition. nih.gov

Computational techniques such as the Intrinsic Reaction Coordinate (IRC) method are employed to follow the reaction path from the transition state down to the reactants and products, confirming that a calculated transition state indeed connects the intended species. smu.edunih.gov More advanced approaches like the United Reaction Valley Approach (URVA) analyze the reaction path in phases, detailing the sequence of bond-breaking and bond-forming events and identifying the electronic factors that govern the reaction mechanism. smu.edunih.gov

| Compound | Analogue Type | Predominant Reaction Mechanism(s) | Reference |

|---|---|---|---|

| This compound (MeSCSCl) | Dithioformate | SN1 (Ionization) | nih.gov |

| Phenyl Chlorodithioformate (PhSCSCl) | Dithioformate | SN1 (Ionization) | researchgate.net |

| Methyl Chlorothioformate (MeSCOCl) | Thioformate | Competing SN1 and SN2 | nih.gov |

| Phenyl Chlorothioformate (PhSCOCl) | Thioformate | Dichotomy of A-E and Ionization, solvent dependent | researchgate.net |

| Methyl Chlorothionoformate (MeOCSCl) | Thionoformate | Competing SN1 and SN2 | nih.gov |

| Phenyl Chlorothionoformate (PhOCSCl) | Thionoformate | Dichotomy of A-E and Ionization, solvent dependent | researchgate.net |

| Phenyl Chloroformate (PhOCOCl) | Chloroformate | Addition-Elimination (A-E) | nih.govresearchgate.net |

Predicting Reactivity via Theoretical Models

Theoretical models are essential for correlating structural and environmental factors with chemical reactivity, allowing for predictive insights. arxiv.org A prominent model used for the solvolysis of chlorodithioformates and their analogues is the extended Grunwald-Winstein equation. This linear free-energy relationship correlates the specific rates of solvolysis (k) with the ionizing power (Y_Cl) and nucleophilicity (N_T) of the solvent:

log(k/k₀) = lN_T + mY_Cl + c

Here, l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity, and m represents the sensitivity to changes in solvent ionizing power. The magnitudes of l and m provide strong evidence for the reaction mechanism. researchgate.netmdpi.com

A high m value (typically ≥ 0.9) and a low l value are characteristic of an S_N1-type ionization mechanism, where the reaction rate is highly dependent on the solvent's ability to stabilize the forming carbocation but is largely independent of its nucleophilicity. For example, the solvolysis of phenyl chlorodithioformate yields m = 0.95 and l = 0.69, supporting an ionization pathway. researchgate.net

A high l value (typically ≥ 1.5) and a moderate m value (≈ 0.5) are indicative of a bimolecular addition-elimination or S_N2 mechanism, where nucleophilic attack by the solvent is a key part of the rate-determining step. Phenyl chloroformate solvolysis, with l = 1.66 and m = 0.56, is a classic example of this pathway. nih.gov

For compounds like p-tolyl chlorothionoformate, computational analysis using the Grunwald-Winstein equation shows a dichotomy: in ionizing fluoroalcohol mixtures, the l and m values suggest an ionization mechanism, whereas in more nucleophilic solvents, the parameters point towards a bimolecular process. semanticscholar.org

| Compound | l Value (Sensitivity to NT) | m Value (Sensitivity to YCl) | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chlorodithioformate | 0.69 | 0.95 | Ionization (SN1) | researchgate.net |

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | nih.gov |

| Phenyl Chlorothioformate (in nucleophilic solvents) | 1.74 | 0.48 | Addition-Elimination | researchgate.net |

| Phenyl Chlorothioformate (in fluoroalcohols) | 0.62 | 0.92 | Ionization (SN1) | researchgate.net |

| p-Tolyl Chlorothionoformate (in nucleophilic solvents) | 1.63 | 0.46 | Addition-Elimination | semanticscholar.org |

Beyond empirical models, ab initio theory can be used to predict reactivity by calculating thermodynamic parameters. flinders.edu.au These calculations can confirm whether different electronic states or conformations of a molecule will exhibit different reactivity towards processes like radical addition and fragmentation, thereby guiding the rational design of molecules for specific applications. flinders.edu.au

Comparative Mechanistic and Reactivity Analyses with Analogous Thioformate Esters

Comparative Solvolysis of Chloroformate, Chlorothioformate, and Chlorothionoformate Esters

The solvolysis of chloroformate esters and their sulfur-containing counterparts—chlorothioformate, chlorothionoformate, and chlorodithioformate esters—proceeds through different mechanistic pathways depending on the number and position of the sulfur atoms. The two primary competing pathways are the addition-elimination (A-E) mechanism and the ionization (Sɴ1) mechanism. researchgate.net

Phenyl chloroformate (PhOCOCl) is a benchmark for the addition-elimination pathway across a wide range of solvents. researchgate.netmdpi.com This mechanism involves a rate-determining nucleophilic addition of a solvent molecule to the carbonyl carbon. mdpi.com In stark contrast, phenyl chlorodithioformate (PhSCSCl), with two sulfur atoms, reacts exclusively via an ionization pathway, where the rate-determining step is the formation of a resonance-stabilized acylium cation. researchgate.netmdpi.comnih.gov

The singly substituted analogs, phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl), exhibit more complex, dichotomous behavior. researchgate.netmdpi.comnih.gov They react at remarkably similar rates to each other in a given solvent. mdpi.com However, the dominant mechanism is solvent-dependent: in nucleophilic solvents like ethanol-water mixtures, the addition-elimination pathway is favored, while in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols, the ionization mechanism prevails. mdpi.comnih.gov For the hydrolysis of phenyl esters in pure water at 4.8 °C, phenyl chloroformate reacts about 55 times faster than phenyl chlorothionoformate, which in turn reacts at about one-third the rate of phenyl chlorothioformate. mdpi.com This demonstrates that while sulfur substitution enhances Sɴ1 reactions, it slows down the addition-elimination pathway. mdpi.com

Studies on alkyl esters show similar trends, with an increased tendency toward the ionization mechanism as the alkyl group becomes more substituted (tertiary > secondary > primary). mdpi.comnih.gov For instance, methyl chlorodithioformate undergoes unimolecular solvolysis in all solvents studied. mdpi.com

| Compound Name | Structure | Dominant Solvolysis Mechanism(s) | Relative Reactivity Notes |

|---|---|---|---|

| Phenyl Chloroformate | PhOCOCl | Addition-Elimination (A-E) researchgate.netmdpi.com | Hydrolyzes ~55x faster than PhOCSCl in H₂O. mdpi.com |

| Phenyl Chlorothioformate | PhSCOCl | A-E and Ionization (Sɴ1), solvent dependent mdpi.comnih.gov | Reacts ~3x faster than PhOCSCl in H₂O. mdpi.com 91% via ionization in 100% water. mdpi.com |

| Phenyl Chlorothionoformate | PhOCSCl | A-E and Ionization (Sɴ1), solvent dependent mdpi.comnih.gov | Rate is similar to PhSCOCl in a given solvent. mdpi.com |

| Phenyl Chlorodithioformate | PhSCSCl | Ionization (Sɴ1) mdpi.comnih.gov | Exclusively follows ionization pathway. mdpi.com |

| This compound | MeSCSCl | Ionization (Sɴ1) mdpi.com | Undergoes unimolecular solvolysis in all solvents. mdpi.com |

Electronic Effects of Sulfur for Oxygen Substitution on Reaction Pathways

The substitution of a less electronegative and more polarizable sulfur atom for an oxygen atom is the primary driver of the mechanistic shift from the addition-elimination pathway to the ionization pathway. researchgate.netmdpi.com This shift is rooted in the ability of sulfur to stabilize the cationic intermediate formed during the Sɴ1 mechanism.

In the ionization pathway, a resonance-stabilized acylium ion is formed. The stability of this cation is critical to the reaction rate. When sulfur replaces oxygen, its ability to donate electron density and delocalize the positive charge is enhanced compared to oxygen. mdpi.comnih.gov This is consistent with the relative stabilities of species where a positive charge resides on these heteroatoms; the tendency toward ionization increases as the atom capable of bearing the positive charge in the resonance structures changes from oxygen to sulfur, and further to nitrogen. researchgate.netmdpi.comnih.gov The greater polarizability of sulfur allows for more effective distribution of the positive charge, lowering the activation energy for the ionization step.

Conversely, the addition-elimination pathway is retarded by sulfur substitution. mdpi.com The initial rate-determining step of this pathway is the nucleophilic attack on the acyl carbon. The replacement of a highly electronegative oxygen with a less electronegative sulfur atom makes the central carbon less electrophilic (less electron-deficient). This reduces its reactivity toward nucleophiles, thus slowing down the addition-elimination process. mdpi.com

Structure-Reactivity Relationships in Halogenated Thioformates

The reactivity of halogenated thioformates is significantly influenced by the nature of the organic group (R) and the halogen atom. These relationships provide further evidence for the proposed reaction mechanisms.

For chlorothionoformate and chlorodithioformate esters, which predominantly hydrolyze via an Sɴ1 mechanism, the reactivity is enhanced by increasing electron donation from the R group. cdnsciencepub.comcdnsciencepub.com This is because electron-donating groups help to stabilize the developing positive charge on the acylium ion intermediate. The observed order of reactivity for the alkyl group is typically:

Isopropyl > Ethyl > Methyl

This trend is consistent with the electron-donating ability of the alkyl groups, which stabilizes the carbocation and accelerates the rate of hydrolysis. cdnsciencepub.comcdnsciencepub.com In contrast, for reactions that proceed via a bimolecular mechanism, such as the reaction with the azide (B81097) ion, the order of reactivity is reversed. In that case, electron-donating groups decrease the rate of reaction by reducing the electrophilicity of the reaction center. cdnsciencepub.com

The nature of the halogen leaving group also plays a role. In Sɴ2-type reactions involving halo-substituted carbonyl compounds, the reactivity order is generally I > Br > Cl > F, which correlates with the carbon-halogen bond strength and the stability of the halide anion as a leaving group. nih.gov For Sɴ1 reactions, the cleavage of the carbon-halogen bond is the rate-determining step, and a weaker bond facilitates faster reaction.

| Compound Series | R Group | Relative Reactivity Trend | Reason |

|---|---|---|---|

| Alkyl Chlorothionoformates (ROCSCl) | Methyl | Slowest | Reactivity increases with increasing electron donation from the alkyl group, stabilizing the Sɴ1 intermediate. cdnsciencepub.comcdnsciencepub.com |

| Ethyl | Intermediate | ||

| Isopropyl | Fastest | ||

| Alkyl Chlorodithioformates (RSCSCl) | Methyl | Slowest | Reactivity increases with increasing electron donation from the alkyl group, stabilizing the Sɴ1 intermediate. cdnsciencepub.comcdnsciencepub.com |

| Ethyl | Intermediate | ||

| Phenyl | (Varies) |

Emerging Research Frontiers and Future Directions

Untapped Synthetic Potential

The unique structural feature of methyl chlorodithioformate, possessing both a reactive acyl chloride and a dithioester moiety, makes it a versatile building block. While its reactions with common nucleophiles are known, its full potential in constructing complex molecular architectures remains largely untapped.

One significant area of future development lies in its use for the synthesis of novel sulfur-containing heterocyclic compounds. The reaction of chlorodithioformate esters with azide (B81097) ions has been shown to produce 5-substituted-1,2,3,4-thiatriazoles. cdnsciencepub.com Further investigation into cycloaddition reactions and multi-component reactions involving this compound could lead to new families of heterocycles with potential applications in medicinal chemistry and materials science.

Another promising frontier is in polymer chemistry. Dithioesters are key components of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are crucial for synthesizing polymers with controlled molecular weights and complex architectures. While benzyl (B1604629) chlorodithioformate has been used to create sulfonyldithioformate-based RAFT agents, the direct application of this compound in this area is a field ripe for exploration. anu.edu.au Developing new RAFT agents from this precursor could provide access to novel block copolymers and functional polymeric materials.

Furthermore, the reaction of this compound with organometallic reagents like Grignard reagents has been shown to produce dithio- and trithiocarbonates. researchgate.net Expanding the scope of these reactions to include a wider variety of organometallic partners could serve as a straightforward route to complex sulfur-rich molecules and precursors for advanced materials. There is also untapped potential in exploring its reactions in emerging areas like single-bond metathesis, which could lead to new, recyclable materials. researchgate.net

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure, conformation, and electronic properties of this compound and its reaction intermediates is crucial for predicting its reactivity and designing new applications. While standard spectroscopic methods have been employed, advanced techniques can provide unprecedented insight.

| Technique | Type of Information Obtained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Confirms presence of C=S and C-Cl bonds. Used to monitor reaction progress, such as the disappearance of the azide stretch near 2140 cm⁻¹ in reactions. cdnsciencepub.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions | Characterizes the dithioester chromophore, with typical absorption maxima observed around 278 nm for reaction products. cdnsciencepub.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei (¹H, ¹³C) | Confirms molecular structure of derivatives and reaction products. anu.edu.au |

| Gas-Phase Electron Diffraction & Microwave Spectroscopy | Precise molecular structure and conformation in the gas phase | By analogy to methyl chlorothioformate, these techniques could precisely determine bond lengths, angles, and conformational preferences of this compound. mdpi.comnih.gov |

| Computational Chemistry (e.g., G3 Theory) | Theoretical bond energies, reaction mechanisms, and predicted spectra | Can calculate properties like heterolytic bond dissociation energy and help elucidate reaction pathways (e.g., Sₙ1 vs. bimolecular), complementing experimental data from solvolysis studies. mdpi.com |

Future research would benefit from the application of advanced, multi-dimensional NMR techniques to study the kinetics and mechanisms of its reactions in real-time. Moreover, coupling mass spectrometry with theoretical calculations can help identify and characterize transient intermediates. By analogy with the related compound methyl chlorothioformate, the use of gas-phase electron diffraction and microwave spectroscopy could provide a definitive understanding of its molecular structure, free from solvent effects. mdpi.comnih.gov These advanced characterization methods will be indispensable for rationally designing new synthetic methodologies and materials based on this compound.

Green Chemistry Approaches to this compound Chemistry

A primary goal is the development of greener synthetic routes to this compound that avoid highly toxic precursors like phosgene, which is used in the synthesis of the related methyl chloroformate. orgsyn.orgwikipedia.org Exploring alternative, less hazardous reagents is a key research objective.

Many of the reported reactions of this compound utilize traditional organic solvents. cdnsciencepub.com A significant green advancement would be the adaptation of these reactions to more environmentally benign solvent systems, such as water, supercritical fluids, or biomass-derived solvents. kahedu.edu.in For instance, developing conditions for its reaction with nucleophiles in aqueous media would drastically reduce the generation of hazardous waste.

Q & A

Q. What are the standard synthetic protocols for methyl chlorodithioformate, and how can its purity be validated?

this compound is typically synthesized via reactions involving thiols or dithiols with chloroformate derivatives under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition of reactive intermediates . Characterization requires NMR spectroscopy (¹H/¹³C), mass spectrometry , and elemental analysis to confirm molecular structure and purity. For reproducibility, experimental details (e.g., temperature control at 0–40°C, solvent choice) must align with protocols in peer-reviewed methodologies .

Q. What safety precautions are critical when handling this compound?

The compound reacts violently with water, strong acids/bases, and oxidizing agents, releasing toxic gases (e.g., HCl, phosgene) . Storage must avoid moisture and incompatible materials (e.g., dimethyl sulfoxide, ethers). Use fume hoods , chemical-resistant gloves , and gas detectors during synthesis. Emergency protocols should include immediate neutralization of spills with inert adsorbents (e.g., vermiculite) .

Q. How do solvent properties influence the stability of this compound?

Stability is highly solvent-dependent. Polar aprotic solvents (e.g., acetone) are preferred for solvolysis studies due to reduced nucleophilic interference. In aqueous acetone (70%), the compound undergoes ionization with an entropy of activation (ΔS) of −3.7 cal·mol⁻¹·K⁻¹, suggesting a unimolecular mechanism .

Advanced Research Questions

Q. What mechanistic insights explain the solvolysis pathways of this compound?

Solvolysis proceeds via ionization (SN1-like) or bimolecular nucleophilic substitution (AN + DN) , depending on solvent ionizing power (Y) and nucleophilicity (N). The extended Grunwald-Winstein equation (log(k/k₀) = lN + mY + h) differentiates pathways:

Q. How can researchers resolve contradictions in solvolysis rate data across studies?

Discrepancies arise from solvent composition, temperature, and substituent effects. For example, solvolysis rates for this compound in 70% acetone vary by orders of magnitude with alkyl chain length (Table 1) :

| R Group | Relative Rate |

|---|---|

| C₆H₅ (Ph) | 1.0 |

| CH₃ | 5.1 |

| C₂H₅ | 32 |

| i-C₃H₇ | 170 |

Computational modeling (e.g., DFT) and solvent parameter standardization (Y, N) can reconcile such variations .

Q. What strategies optimize reaction design for synthesizing substituted dithioformate derivatives?

Substituent effects on reactivity are guided by Hammett σ constants and steric parameters. Electron-withdrawing groups (e.g., NO₂) accelerate solvolysis via stabilization of thioacylium intermediates, while bulky groups (e.g., t-Bu) favor ionization pathways. Synthetic protocols should include low-temperature kinetic studies (≤40°C) and in situ monitoring (e.g., IR spectroscopy) to track intermediate stability .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.